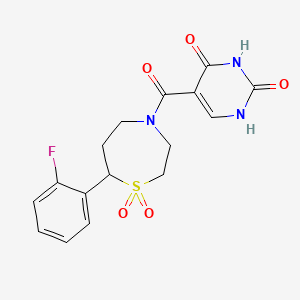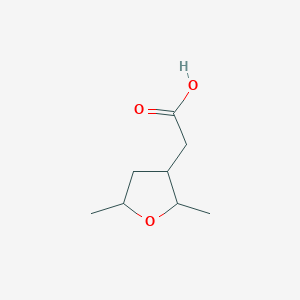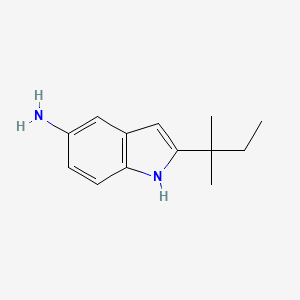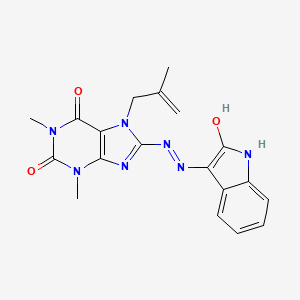
(Z)-1,3-dimethyl-7-(2-methylallyl)-8-(2-(2-oxoindolin-3-ylidene)hydrazinyl)-1H-purine-2,6(3H,7H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Z)-1,3-dimethyl-7-(2-methylallyl)-8-(2-(2-oxoindolin-3-ylidene)hydrazinyl)-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C19H19N7O3 and its molecular weight is 393.407. The purity is usually 95%.
BenchChem offers high-quality (Z)-1,3-dimethyl-7-(2-methylallyl)-8-(2-(2-oxoindolin-3-ylidene)hydrazinyl)-1H-purine-2,6(3H,7H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Z)-1,3-dimethyl-7-(2-methylallyl)-8-(2-(2-oxoindolin-3-ylidene)hydrazinyl)-1H-purine-2,6(3H,7H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Structural Analysis
- New derivatives of 1,3-dimethyl-1H-purine-2,6-(3H,7H)-dione have been synthesized and characterized using various spectroscopic methods, indicating their potential for further applications in scientific research (Gobouri, 2020).
- The compound has been used as an electron-acceptor building block for polymer semiconductors, showing stable electron transport performance, which could be beneficial in electronic device applications (Yan, Sun, & Li, 2013).
Metal Complex Synthesis
- The compound has been involved in the synthesis and study of mixed ligand-metal complexes, showcasing its versatility in forming solid products with metal ions through various bonding configurations, which could be significant in the field of coordination chemistry (Shaker, 2011).
Pharmacological Potential
- Certain derivatives have shown promising anticancer potential, notably against HT-29 colon cancer cell lines and leukemia K562 cell lines, indicating the compound's relevance in drug development and cancer research (Abdel‐Aziz et al., 2013).
- The compound has also been part of studies focusing on receptor affinity, particularly serotonin and dopamine receptors, suggesting its potential application in developing psychotropic drugs (Chłoń-Rzepa et al., 2013).
Antifungal and Theoretical Studies
- It has been part of a series designed for antifungal evaluation against human pathogenic fungi, and theoretical calculations have been performed to predict its properties, which could be beneficial in understanding its chemical behavior and potential pharmaceutical applications (Chaudhary et al., 2022).
Advanced Material Synthesis
- The compound has been utilized in the synthesis of novel materials with potential applications in non-linear optics (NLO) and other advanced technologies, demonstrating its role in the development of innovative materials (Gazieva et al., 2014).
Propriétés
IUPAC Name |
8-[(2-hydroxy-1H-indol-3-yl)diazenyl]-1,3-dimethyl-7-(2-methylprop-2-enyl)purine-2,6-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N7O3/c1-10(2)9-26-14-15(24(3)19(29)25(4)17(14)28)21-18(26)23-22-13-11-7-5-6-8-12(11)20-16(13)27/h5-8,20,27H,1,9H2,2-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIDLAYNCZSLKDU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)CN1C2=C(N=C1N=NC3=C(NC4=CC=CC=C43)O)N(C(=O)N(C2=O)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N7O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-1,3-dimethyl-7-(2-methylallyl)-8-(2-(2-oxoindolin-3-ylidene)hydrazinyl)-1H-purine-2,6(3H,7H)-dione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

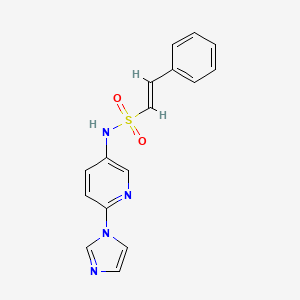
![4-Ethyl 2-methyl 5-[(chloroacetyl)amino]-3-methylthiophene-2,4-dicarboxylate](/img/structure/B2406295.png)
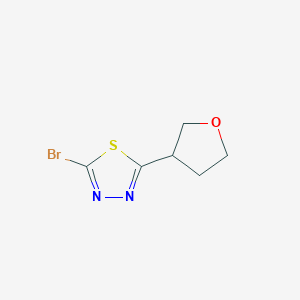
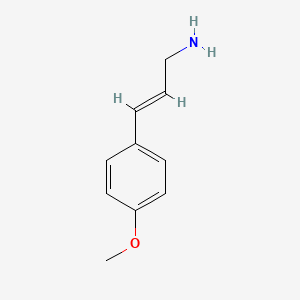

![N-[2-(1H-benzimidazol-2-yl)phenyl]-4-chlorobenzamide](/img/structure/B2406301.png)
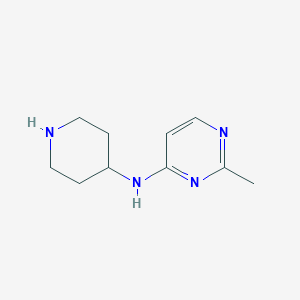

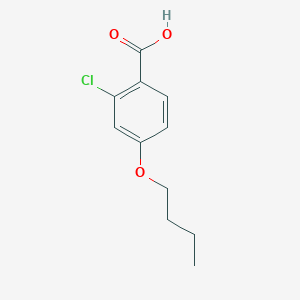
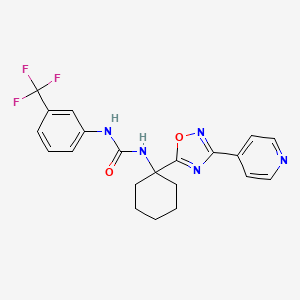
![N-allyl-1,7-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2406310.png)
